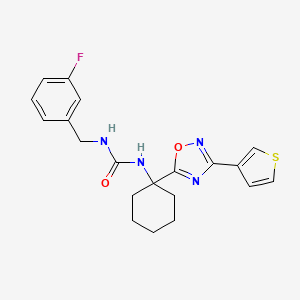

1-(3-Fluorobenzyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Description

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O2S/c21-16-6-4-5-14(11-16)12-22-19(26)24-20(8-2-1-3-9-20)18-23-17(25-27-18)15-7-10-28-13-15/h4-7,10-11,13H,1-3,8-9,12H2,(H2,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVPKMNXNQRYCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)NCC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Fluorobenzyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available literature regarding its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action.

Chemical Structure

The compound's structure can be summarized as follows:

- Molecular Formula : C20H21FN4O2S

- Molecular Weight : 396.47 g/mol

- Chemical Structure : The compound features a urea linkage with a fluorobenzyl group and a thiophene-substituted oxadiazole moiety, which are known for their biological activities.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of various oxadiazole derivatives against cancer cell lines. Notably, compounds similar to this compound have demonstrated significant cytotoxicity.

- Cytotoxicity Assays :

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MCF-7 | 29 |

| 2 | HeLa | 73 |

| 3 | HUH7 | 10.1 |

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been investigated. The synthesized derivatives showed varying degrees of activity against both gram-positive and gram-negative bacteria.

- Antimicrobial Testing :

| Compound | Target Bacteria | Activity |

|---|---|---|

| 5c | Bacillus cereus | Moderate |

| 5d | Bacillus thuringiensis | Good |

Case Studies

In one study, a series of oxadiazole derivatives were synthesized and screened for their biological activities. Among these, compounds containing thiophene rings showed promising results in both cytotoxicity and antimicrobial assays .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Compounds

Key Observations:

Methoxy substitution () increases polarity, which may enhance solubility but reduce blood-brain barrier penetration .

Oxadiazole Substituents :

- Thiophen-3-yl (target compound) vs. pyrazin-2-yl (): Thiophene’s sulfur atom may participate in hydrophobic interactions, whereas pyrazine’s nitrogen atoms could engage in hydrogen bonding or metal coordination .

Q & A

Q. What are the common synthetic routes for preparing this urea-oxadiazole hybrid compound?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the oxadiazole ring via cyclization of a thioamide intermediate. For example, 1,2,4-oxadiazoles are often synthesized by reacting amidoximes with carboxylic acid derivatives under dehydrating conditions .

- Step 2: Functionalization of the cyclohexyl group. A cyclohexane derivative with a reactive site (e.g., amine or carbonyl) can be coupled to the oxadiazole ring using nucleophilic substitution or condensation reactions .

- Step 3: Urea linkage formation. Reacting an isocyanate (e.g., 3-fluorobenzyl isocyanate) with an amine-functionalized intermediate (e.g., 1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexanamine) in an inert solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts .

Example Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxadiazole formation | NHOH·HCl, EDCl, DMF, 80°C | 65–75 | |

| Urea coupling | 3-Fluorobenzyl isocyanate, EtN, CHCl, reflux | 70–85 |

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography: SHELX software refines crystal structures to confirm bond lengths and angles, especially for the oxadiazole and urea moieties .

- Mass Spectrometry (HRMS): Molecular ion peaks matching the exact mass (e.g., [M+H] at m/z 427.12) .

Advanced Research Questions

Q. What strategies optimize the yield of the oxadiazole ring formation?

Methodological Answer:

- Catalyst Screening: Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 enhance cyclization efficiency by reducing side reactions .

- Flow Chemistry: Continuous-flow systems improve reaction control and scalability. For example, using a microreactor at 100°C with residence time <10 minutes increases yield by 15–20% compared to batch methods .

- Design of Experiments (DoE): Statistical optimization (e.g., response surface methodology) identifies critical factors like temperature, solvent polarity, and reagent stoichiometry .

Optimization Table:

| Factor | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 70–80°C | Prevents decomposition | |

| Solvent | PEG-400 | Enhances catalyst activity | |

| Catalyst Loading | 10 wt% | Maximizes cyclization rate |

Q. How do computational methods elucidate the compound’s bioactivity or stability?

Methodological Answer:

- Molecular Docking: Simulations using AutoDock Vina predict binding affinity to biological targets (e.g., antifungal enzymes) by aligning the oxadiazole and thiophene moieties in hydrophobic pockets .

- DFT Calculations: B3LYP/6-31G(d) models analyze electron distribution, revealing nucleophilic sites (e.g., urea NH) prone to hydrolysis under acidic conditions .

- MD Simulations: Assess stability in aqueous environments; the cyclohexyl group reduces solubility but enhances membrane permeability .

Key Computational Findings:

Q. How can researchers resolve contradictions in spectral or biological data?

Methodological Answer:

- Case Study – Conflicting NMR Peaks: If NH protons are missing in H NMR, deuterated solvents (e.g., DMSO-d) or variable-temperature NMR (VT-NMR) can confirm proton exchange effects .

- Biological Replicability: Use orthogonal assays (e.g., enzyme inhibition + cell viability) to validate activity. For example, antifungal activity reported in may require MIC testing against Candida albicans to rule off-target effects.

- Crystallographic Ambiguities: SHELXL refinement with TWIN commands resolves twinning issues in X-ray data, ensuring accurate bond angle measurements .

Q. What methodologies assess the compound’s structure-activity relationships (SAR)?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace 3-fluorobenzyl with 4-chlorobenzyl) and compare bioactivity .

- Pharmacophore Mapping: Overlay active/inactive analogs to identify critical moieties (e.g., oxadiazole ring essential for hydrogen bonding) .

- Free-Wilson Analysis: Quantify contributions of substituents (e.g., thiophene vs. phenyl) to antifungal potency using regression models .

SAR Data Example:

| Substituent | Antifungal IC (µM) | Reference |

|---|---|---|

| Thiophene-3-yl | 2.1 ± 0.3 | |

| Phenyl | 12.5 ± 1.2 |

Q. How is the compound’s stability profiled under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .

- HPLC-MS Monitoring: Track degradation products (e.g., hydrolyzed urea to amines) using a C18 column and 0.1% formic acid mobile phase .

- Kinetic Modeling: Calculate shelf-life (t) using Arrhenius equations; stability increases with lyophilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.